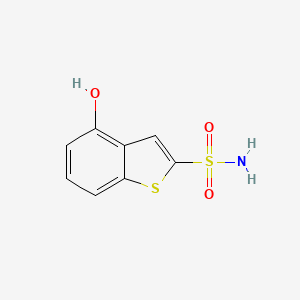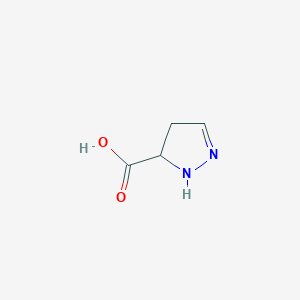
2,2,2-trifluoro-1-(2-iodophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-1-(2-iodophenyl)ethanol is an organic compound with the molecular formula C8H6F3IO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol typically involves the introduction of an iodine atom and a trifluoromethyl group onto a benzyl alcohol framework. One common method is the iodination of alpha-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by iodination and purification steps. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoro-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzaldehyde or trifluoromethylbenzoic acid.
Reduction: Formation of alpha-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-1-(2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzyl Alcohol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl Alcohol: Similar structure but the iodine atom is replaced with a hydrogen atom.
2-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the iodine atom.
Uniqueness
2,2,2-trifluoro-1-(2-iodophenyl)ethanol is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3IO |
|---|---|
Molekulargewicht |
302.03 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H |
InChI-Schlüssel |
AUJQQTCDXBVLTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8774420.png)




